molecular formula C14H16N2O4S2 B2358278 N-succinimidyl 4-(2-pyridyldithio)pentanoate CAS No. 341498-08-6

N-succinimidyl 4-(2-pyridyldithio)pentanoate

Cat. No. B2358278
CAS RN: 341498-08-6
M. Wt: 340.41
InChI Key: GTBCXYYVWHFQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is a bifunctional linker used extensively in the field of bioconjugation and immunoconjugates . It is used to introduce reactive groups such as azides, maleimides, iodoacetamides, and haloacetamides onto biomolecules .


Synthesis Analysis

SPP is used in the modification of antibodies to introduce dithiopyridyl groups. The antibody is dissolved in a buffer and SPP is added to the buffer .


Molecular Structure Analysis

The molecular formula of SPP is C14H16N2O4S2 and its molecular weight is 340.41784 .


Chemical Reactions Analysis

SPP is used in the coupling process of preparing both targeted antibody-drug conjugates and targeted drug liposomes . It is used to establish a connection between the same agent with a dual function .


Physical And Chemical Properties Analysis

The melting point of SPP is 48-49 °C, and its density is 1.39±0.1 g/cm3 .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) for Lymphoma Treatment

SPP is utilized as a linker in the development of ADCs, which are a class of immunotherapies designed to target tumor cells specifically. These ADCs consist of monoclonal antibodies linked to cytotoxic drugs, with SPP acting as the connector. The use of SPP in ADCs like brentuximab vedotin, polatuzumab vedotin, and loncastuximab tesirine has shown promise in the treatment of lymphoma, improving the therapeutic index of cytotoxic drugs .

Aptamer Discovery and Applications

In the field of aptamer research, SPP linkers are used to enhance the delivery of therapeutic molecules. Aptamers are short, single-stranded DNA or RNA molecules that bind to specific targets. SPP linkers can be employed to attach aptamers to other molecules, facilitating their use in biosensing, biotechnology, and medicine .

Creation of Bifunctional Linkers for Drug Conjugation

As a bifunctional linker, SPP is used to create drug conjugates that can selectively target diseased cells. This specificity reduces the side effects associated with traditional chemotherapy by ensuring that healthy cells are less affected by the cytotoxic agents .

Research on Disulfide Linkers in Chemotherapy

SPP represents a class of disulfide linkers that are sensitive to intracellular conditions such as high glutathione concentrations. This property is exploited in chemotherapy to release drugs within cancer cells, where glutathione levels are typically higher, thereby enhancing the efficacy of the treatment .

Mechanism of Action

Target of Action

N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is primarily used as a bifunctional linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of SPP are therefore the antibodies and cytotoxic drugs that it links together. The role of these targets varies depending on the specific antibody and drug used, but generally, the antibody is designed to bind to a specific antigen on a cancer cell, while the drug is intended to kill the cancer cell once the ADC is internalized .

Mode of Action

SPP acts as a linker that connects an antibody to a cytotoxic drug, forming an ADC . The linker is cleavable, meaning it can be broken down to release the drug once the ADC has been internalized by the target cell . This allows the drug to be delivered directly to cancer cells, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .

Biochemical Pathways

The exact biochemical pathways affected by SPP depend on the specific cytotoxic drug that it is linked to. In general, once the adc is internalized by the target cell, the drug is released and can interfere with various cellular processes, leading to cell death . The ability of SPP to form a cleavable linker means that the drug can be released in its active form, ready to exert its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of SPP, as part of an ADC, would be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the pharmacokinetic properties of the ADC as a whole would be more relevant clinically, and these would depend on the properties of the antibody and drug, as well as the linker .

Result of Action

The result of SPP’s action is the formation of an ADC that can deliver a cytotoxic drug directly to cancer cells . This can lead to targeted cell death, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .

Action Environment

The action of SPP, as part of an ADC, can be influenced by various environmental factors. For example, the stability of the ADC could be affected by factors such as pH and temperature. Additionally, the presence of certain enzymes in the target cell can influence the cleavage of the linker and the release of the drug . .

Future Directions

The popularity of antibody drug conjugates (ADCs) has increased in recent years, mainly due to their unrivalled efficacy and specificity over chemotherapy agents . The success of the ADC is partly based on the stability and successful cleavage of selective linkers like SPP for the delivery of the payload . Current research focuses on overcoming intrinsic shortcomings that impact the successful development of ADCs .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10(21-22-11-4-2-3-9-15-11)5-8-14(19)20-16-12(17)6-7-13(16)18/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBCXYYVWHFQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347666
Record name 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-succinimidyl 4-(2-pyridyldithio)pentanoate

CAS RN

341498-08-6
Record name 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyldithio)pentanoic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

A: SPP is a heterobifunctional crosslinker that reacts with primary amines and sulfhydryl groups. [] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found on lysine residues in proteins, and a 2-pyridyl disulfide group that reacts with sulfhydryl groups, such as those found on cysteine residues. []

ANone: The downstream effects depend on the target molecules being crosslinked. For example, SPP-mediated crosslinking of proteins can be used to:

  • Study protein-protein interactions: By crosslinking interacting proteins, SPP can help identify and characterize these interactions. []
  • Immobilize proteins: SPP can be used to immobilize proteins on solid supports for various applications, such as biosensors and affinity chromatography. []
  • Create protein conjugates: SPP can be used to conjugate proteins to other molecules, such as polyethylene glycol (PEG), to improve their stability or pharmacokinetic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.